molecular formula C7H7Cl3 B8578373 Chloroform benzene CAS No. 18675-92-8

Chloroform benzene

Cat. No.: B8578373
CAS No.: 18675-92-8
M. Wt: 197.5 g/mol
InChI Key: OWAQXCQNWNJICI-UHFFFAOYSA-N
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Description

Chloroform (trichloromethane, CHCl₃) is a volatile halogenated hydrocarbon widely used as a solvent in laboratories and industries. It is a colorless, dense liquid with a characteristic sweet odor. Chloroform’s polarity and ability to dissolve nonpolar compounds make it valuable in pharmaceutical synthesis and extraction processes .

Benzene (C₆H₆) is an aromatic hydrocarbon with a planar ring structure. It is a highly volatile, flammable liquid and a known human carcinogen. Benzene’s stability and reactivity in electrophilic substitution reactions underpin its use in producing plastics, resins, and synthetic fibers .

Both compounds are classified as hazardous air pollutants (HAPs) due to their carcinogenicity and environmental persistence .

Properties

CAS No.

18675-92-8

Molecular Formula

C7H7Cl3

Molecular Weight

197.5 g/mol

IUPAC Name

benzene;chloroform

InChI

InChI=1S/C6H6.CHCl3/c1-2-4-6-5-3-1;2-1(3)4/h1-6H;1H

InChI Key

OWAQXCQNWNJICI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C1.C(Cl)(Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Substitution in Benzene to Form Chlorobenzene

Benzene undergoes electrophilic substitution with chlorine in the presence of catalysts like AlCl₃ or FeCl₃ to yield chlorobenzene . The mechanism involves:

  • Electrophile Generation :
    2Fe+3Cl22FeCl32Fe + 3Cl_2 \rightarrow 2FeCl_3
    FeCl₃ polarizes Cl₂, forming the electrophilic Cl⁺ .

  • Aromatic Substitution :
    C6H6+Cl2FeCl3C6H5Cl+HClC_6H_6 + Cl_2 \xrightarrow{FeCl_3} C_6H_5Cl + HCl
    Chlorine substitutes a hydrogen atom on the benzene ring via a two-step mechanism involving a resonance-stabilized carbocation intermediate .

Key Data:

Reaction ComponentCondition/Detail
CatalystFeCl₃ or AlCl₃
Temperature40–60°C
Yield>80%

Nucleophilic Substitution of Chlorobenzene

Chlorobenzene participates in nucleophilic substitution under extreme conditions. For example, hydrolysis at 350°C with NaOH yields phenol and diphenyl ether :
C6H5Cl+NaOH350CC6H5OH+(C6H5)2O+NaClC_6H_5Cl + NaOH \xrightarrow{350^\circ C} C_6H_5OH + (C_6H_5)_2O + NaCl
The reaction proceeds via a benzyne intermediate , supported by isotopic labeling and regiochemical evidence .

Bromination and Acylation of Chlorobenzene

Chlorobenzene undergoes electrophilic substitution at the ortho and para positions due to the electron-withdrawing effect of Cl :

  • Bromination :
    C6H5Cl+Br2FeBr3C6H4ClBr+HBrC_6H_5Cl + Br_2 \xrightarrow{FeBr_3} C_6H_4ClBr + HBr

  • Acylation (Friedel-Crafts):
    C6H5Cl+RCOClAlCl3C6H4Cl(COR)+HClC_6H_5Cl + RCOCl \xrightarrow{AlCl_3} C_6H_4Cl(COR) + HCl

Friedel-Crafts Alkylation: Benzene and Chloroform

Chloroform (CHCl₃) reacts with benzene in the presence of AlCl₃ to form triphenylmethane :

  • Carbocation Formation :
    CHCl3+AlCl3CCl3+AlCl4CHCl_3 + AlCl_3 \rightarrow CCl_3^+ AlCl_4^-

  • Alkylation :
    3C6H6+CCl3+(C6H5)3CH+3HCl3C_6H_6 + CCl_3^+ \rightarrow (C_6H_5)_3CH + 3HCl

Host-Guest Interactions in Chloro-Functionalized MOFs

Chloro-functionalized metal-organic frameworks (MOFs) like MFM-68-Cl₂ exhibit enhanced benzene adsorption via:

  • −CH···Cl Hydrogen Bonding : 2.29–3.38 Å distances .

  • Cl···π Interactions : 3.07–3.95 Å .
    These interactions enable trace benzene uptake of 4.62 mmol g⁻¹ at 0.12 mbar .

Comparative Reaction Table

Reaction TypeReagents/ConditionsProductKey Interaction/Catalyst
Benzene ChlorinationCl₂, FeCl₃, 40–60°CChlorobenzeneCl⁺ electrophile
Chlorobenzene HydrolysisNaOH, 350°CPhenolBenzyne intermediate
Benzene + ChloroformCHCl₃, AlCl₃TriphenylmethaneCCl₃⁺ carbocation

Comparison with Similar Compounds

Key Takeaways

  • Toxicity: Benzene poses higher carcinogenic risks (leukemia), while chloroform’s toxicity targets the liver and kidneys.
  • Solvent Utility : Chloroform outperforms benzene in polar extractions, but benzene remains critical in aromatic chemistry.
  • Regulatory Focus : Both compounds require stringent exposure controls, with benzene prioritized in urban settings and chloroform in water treatment areas.

Q & A

Q. Tables for Key Data

Property ChloroformBenzeneSource
Refractive Index (589 nm)1.44591.5011
Blood Half-Life (Human)1–2 hours0.5–1 hour
VOC Absorption Capacity (%)3.2 (PU/RE-50)5.1 (PU/RE-50)

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